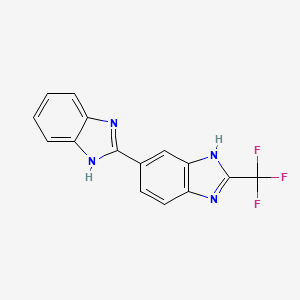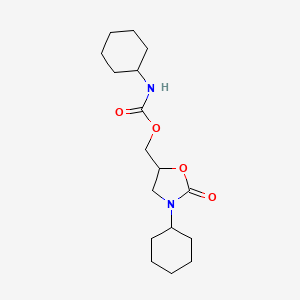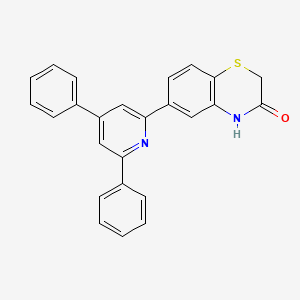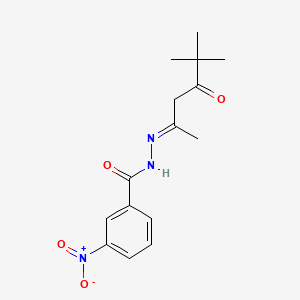
2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) is a heterocyclic compound that features a benzimidazole core with a trifluoromethyl group at the 2-position. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted aldehyde or ketone. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly against lung and breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it inhibits cell proliferation by interfering with microtubule formation and inducing apoptosis . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-1H-benzimidazole
- 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
- 5-Nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
Comparison: Compared to other benzimidazole derivatives, 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These features make it a promising candidate for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C15H9F3N4 |
|---|---|
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H9F3N4/c16-15(17,18)14-21-11-6-5-8(7-12(11)22-14)13-19-9-3-1-2-4-10(9)20-13/h1-7H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
MZOGOJITQNNAPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
![6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375866.png)
![6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375871.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)

![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide](/img/structure/B13375919.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)
